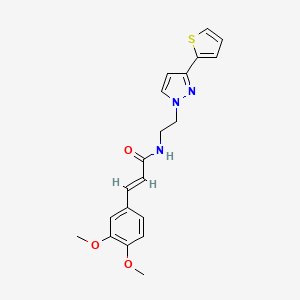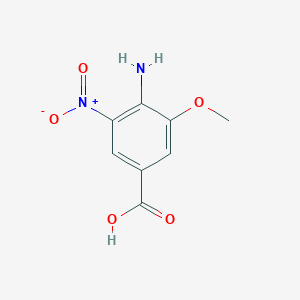
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electronic Applications
The synthesis and application of 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one and related compounds have been explored in various scientific research contexts. One area of focus has been the development of efficient hole-blocking materials for organic light-emitting diodes (OLEDs). For example, Wang et al. (2001) investigated the synthesis and structure of bis(1,3,4-oxadiazole) systems and their application in fabricating LEDs. They demonstrated that certain electron-injection/hole-blocking layers, such as PDPyDP, significantly enhance the efficiency of OLEDs compared to devices without these layers or those using different materials. The electroluminescence spectra from these studies indicate that light emission is primarily from the emissive material layer, confirming the role of the synthesized compounds in improving device performance (Wang et al., 2001).
Anticancer Activity
In the realm of medicinal chemistry, the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines has been investigated for their potential anticancer activities. Redda and Gangapuram (2007) synthesized a series of 1,3,4-oxadiazoles containing the tetrahydropyridine moiety and evaluated their anticancer activities. Their research found that these compounds displayed moderate cytotoxicity against breast cancer cell lines, suggesting a promising avenue for the development of new anticancer agents. This study highlights the potential therapeutic applications of such compounds in cancer treatment (Redda & Gangapuram, 2007).
Apoptosis Induction
Zhang et al. (2005) discovered a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening assays. This compound showed activity against breast and colorectal cancer cell lines and induced apoptosis, highlighting its potential as an anticancer agent. The identification of TIP47 as a molecular target through photoaffinity agents offers insights into the mechanism of action and the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).
Polymerization and Materials Chemistry
Research on the electrochemical polymerization of dihydrobenzodipyrrole derivatives, including pyrrolo[3,2-g]indole, has demonstrated the formation of polymeric films with good charge storage abilities. These polymers, which are easily oxidized and reversible, show potential for use in electronic devices due to their high conductivities and ordered structures. This work contributes to the understanding of polymer synthesis and its application in materials science, particularly in the development of new materials for electronic applications (Zotti et al., 1989).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-11(2)17-19-18(23-20-17)14-9-16(22)21(10-14)15-7-6-12-4-3-5-13(12)8-15/h6-8,11,14H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDIBXPOGAPCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2966261.png)

![2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane](/img/structure/B2966263.png)

![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)

![2-[(2,5-Dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2966269.png)


![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)
